molecular formula C33H45IN2 B1147974 2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide CAS No. 53290-46-3

2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide

Cat. No.: B1147974
CAS No.: 53290-46-3
M. Wt: 596.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potential-sensitive probe

Scientific Research Applications

Photoelectric Conversion in Solar Cells

One significant application of compounds related to 2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide is in the improvement of photoelectric conversion efficiency in dye-sensitized solar cells. Research indicates that these compounds, when used as sensitizers, can significantly enhance the power conversion efficiency of solar cells, demonstrating their potential in renewable energy technologies (Wu et al., 2009).

Cancer Imaging and Therapy

These compounds have been explored in the field of nanomedicine for cancer imaging and treatment. A study highlighted the development of multifunctional nanomedicines using a variant of the compound for near-infrared fluorescence imaging and photothermal cancer therapy, showcasing its versatility in medical applications (Zheng et al., 2016).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of these compounds have been investigated to understand their potential applications in various fields. These studies provide insights into the practical usage of these compounds in different scientific and technological contexts (Zou et al., 2004).

NIR Electrochemical Fluorescence Switching

Research has also been conducted on the use of these compounds for reversible electrochemical fluorescence switching in the near-infrared region. This application is particularly relevant in the development of advanced materials and sensing technologies (Seo et al., 2014).

Properties

IUPAC Name

(2Z)-2-[(E)-3-(3,3-dimethyl-1-pentylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-pentylindole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N2.HI/c1-7-9-15-24-34-28-20-13-11-18-26(28)32(3,4)30(34)22-17-23-31-33(5,6)27-19-12-14-21-29(27)35(31)25-16-10-8-2;/h11-14,17-23H,7-10,15-16,24-25H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAMKACNMQKEIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746769
Record name 2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53290-46-3
Record name 2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide
Reactant of Route 2
2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide
Reactant of Route 3
2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide
Reactant of Route 4
2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide
Reactant of Route 5
2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide
Reactant of Route 6
2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.